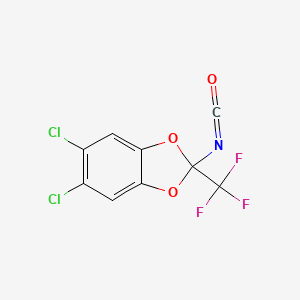

5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole

Description

Chemical Structure and Properties 5,6-Dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole (CAS 126867-25-2) is a halogenated benzodioxole derivative with the molecular formula C₉H₂Cl₂F₃NO₃. Its structure comprises a bicyclic 1,3-benzodioxole core fused to a benzene ring, substituted at positions 5 and 6 with chlorine atoms, and at position 2 with both an isocyanato (-NCO) group and a trifluoromethyl (-CF₃) group.

Applications and Synthesis

The compound is primarily utilized in pharmaceutical and agrochemical research as a reactive intermediate for synthesizing urea or carbamate derivatives via nucleophilic addition reactions. Its synthesis likely involves halogenation of the benzodioxole precursor followed by sequential introduction of the isocyanato and trifluoromethyl groups under controlled conditions .

Properties

IUPAC Name |

5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl2F3NO3/c10-4-1-6-7(2-5(4)11)18-9(17-6,15-3-16)8(12,13)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOFPERMVZDIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(trifluoromethyl)-1,3-benzodioxole to introduce chlorine atoms at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group, forming urea derivatives.

Oxidation and Reduction: While the benzodioxole ring is relatively stable, the isocyanate group can be reduced to an amine or oxidized to a carbamate under specific conditions.

Addition Reactions: The isocyanate group can react with alcohols and amines to form urethanes and ureas, respectively.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

Urea Derivatives: Formed from the reaction with amines.

Carbamates: Resulting from the reaction with alcohols.

Amines: Produced through reduction of the isocyanate group.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its isocyanate group allows for nucleophilic substitution reactions, leading to the formation of urea derivatives and carbamates, which are valuable in various chemical applications .

2. Pharmaceutical Development:

In medicinal chemistry, derivatives of this compound are being explored for their potential biological activities. The unique functional groups may contribute to the development of new pharmaceuticals targeting specific diseases. Case studies have indicated that compounds with similar structures exhibit promising antitumor and antimicrobial properties .

3. Agrochemicals:

The reactivity of the isocyanate group makes this compound suitable for developing agrochemicals. It can react with various nucleophiles to create customized pesticides and herbicides that meet specific agricultural needs. This application is particularly relevant in the context of sustainable agriculture practices .

Industrial Applications

1. Specialty Chemicals:

Industrially, 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is utilized in producing specialty chemicals due to its high reactivity and ability to form stable linkages with other compounds. This application includes the manufacture of polymers with tailored properties for specific uses .

2. Material Science:

The compound's unique structure allows it to be incorporated into materials science applications, particularly in developing new polymers and coatings that require specific thermal or chemical resistance properties. Its trifluoromethyl group enhances the stability and performance of these materials under harsh conditions .

Case Study 1: Synthesis of Urea Derivatives

A study demonstrated that reacting 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole with various amines led to the efficient formation of urea derivatives. These derivatives showed enhanced biological activity compared to their parent compounds, indicating potential pharmaceutical applications.

Case Study 2: Agrochemical Development

Research has shown that modifications of this compound can lead to effective herbicides that exhibit lower toxicity profiles while maintaining efficacy against target weeds. This aligns with current trends toward more environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole largely depends on the functional groups involved. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions can modify the structure and function of biological molecules or materials, thereby exerting specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Reactivity: The target compound’s isocyanato group distinguishes it from non-isocyanato benzodioxoles (e.g., 7-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one), enabling it to form covalent bonds with amines or alcohols. This reactivity is critical in drug conjugation but may reduce stability compared to non-reactive analogs . Trifluoromethyl groups enhance lipophilicity and metabolic stability relative to non-fluorinated benzodioxoles (e.g., simple dichloro-benzodioxoles), aligning with trends in fluorinated agrochemicals .

Biological Activity :

- Compared to the 6-fluoro-1,3-benzoxazole derivative (CAS 1521612-18-9), which is tailored for kinase inhibition, the target compound’s dichloro and trifluoromethyl groups may confer broader pesticidal or antimicrobial activity, though specific data are unavailable .

Synthetic Utility :

- Unlike ionic pyridinium derivatives (e.g., 3-fluoro-1-methylpyridinium-4-carboxylate), the target compound is a neutral electrophile, making it suitable for solvent-free reactions or polymer crosslinking .

Biological Activity

5,6-Dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole (CAS Number: 126867-25-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for pharmaceutical development based on the latest research findings.

- Molecular Formula : C9H4Cl2F3N2O2

- Molecular Weight : 300.01 g/mol

- Structure : The compound features a benzodioxole core with dichloro and trifluoromethyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole indicates several areas of biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of isocyanate groups is often associated with increased reactivity towards nucleophiles, which may contribute to its antimicrobial efficacy.

- Cytotoxicity : In vitro assays have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes, potentially through the inhibition of key enzymes or pathways critical for cell survival.

- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in the treatment of inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of exposure. The study concluded that the cytotoxic mechanism may involve the induction of oxidative stress and subsequent apoptosis.

Case Study 3: Anti-inflammatory Mechanism

Research assessing the anti-inflammatory properties revealed that treatment with this compound resulted in a notable decrease in TNF-alpha production in macrophages stimulated with LPS. This suggests a mechanism through which the compound could mitigate inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.